molecular formula C8H24Si4 B14669222 Octamethylcyclotetrasilane CAS No. 38041-04-2

Octamethylcyclotetrasilane

Cat. No.: B14669222
CAS No.: 38041-04-2
M. Wt: 232.62 g/mol
InChI Key: NJECQESCCSENHG-UHFFFAOYSA-N
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Description

Octamethylcyclotetrasilane (C₈H₂₄Si₄) is a cyclic organosilicon compound characterized by a four-membered silicon ring with methyl substituents. Its structure features a puckered ring conformation in the gas phase, as determined by dynamic modeling of gas electron diffraction data . This puckering arises from large-amplitude motions, distinguishing it from planar halogenated analogs like octachlorocyclotetrasilane (Si₄Cl₈) and octabromocyclotetrasilane (Si₄Br₈), which adopt centrosymmetric square planar geometries in the solid state . This compound serves as a precursor in polymer chemistry, particularly in ring-opening reactions to synthesize α,ω-dichloropolysiloxanes with ligand-containing side groups .

Properties

CAS No.

38041-04-2

Molecular Formula

C8H24Si4

Molecular Weight

232.62 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octamethyltetrasiletane

InChI

InChI=1S/C8H24Si4/c1-9(2)10(3,4)12(7,8)11(9,5)6/h1-8H3

InChI Key

NJECQESCCSENHG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1([Si]([Si]([Si]1(C)C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octamethylcyclotetrasilane can be synthesized through the reaction of dimethyldichlorosilane with a Grignard reagent, such as methylmagnesium chloride, in the presence of a catalyst. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The resulting product is then purified through distillation to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced by the hydrolysis of dimethyldichlorosilane, followed by the condensation of the resulting silanol intermediates. This process involves the use of a strong base, such as potassium hydroxide (KOH), to catalyze the reaction and promote the formation of the cyclic silane structure .

Chemical Reactions Analysis

Types of Reactions

Octamethylcyclotetrasilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the silicon-carbon bonds, which are susceptible to nucleophilic and electrophilic attacks.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, which have diverse applications in the chemical industry .

Scientific Research Applications

Octamethylcyclotetrasiloxane, also known as D4, is an organosilicon compound with the formula [(CH3)2SiO]4 . It is a colorless, viscous liquid and a common cyclomethicone . D4 is commercially produced from dimethyldichlorosilane .

Safety of Octamethylcyclotetrasiloxane

Octamethylcyclotetrasiloxane is of low acute toxicity . The LC50 for a single four-hour inhalation exposure in rats is 36 mg/L . The oral LD50 in rats is above 4800 mg/kg, and the dermal LD50 in rats is above 2400 mg/kg .

Octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane are cyclic siloxanes used as chemical intermediates with some applications in consumer products . The in vitro percutaneous absorption of (14)C-Octamethylcyclotetrasiloxane and (14)C-decamethylcyclopentasiloxane was studied in flow-through diffusion cells . Single doses were applied neat and in antiperspirant formulations to dermatomed human skin for 24 hours . The majority of applied Octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane (approximately 90%) volatilized before being absorbed . Only 0.5% of applied Octamethylcyclotetrasiloxane was absorbed, while the absorption of decamethylcyclopentasiloxane (0.04%) was one order of magnitude lower . The largest percentage (>90%) of the absorbed Octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane was found in the skin .

The fate of Octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane absorbed in the skin was studied in rat in vivo . A single dose of (14)C-Octamethylcyclotetrasiloxane (10, 4.8, and 2 mg/sq cm) and (14)C-decamethylcyclopentasiloxane (10 mg/sq cm) was topically applied inside a dosing chamber attached to the dorsal area . Rats were housed in metabolism cages up to 24 hours to enable the collection of urine, feces, and expired/escaped volatiles . The majority of applied Octamethylcyclotetrasiloxane or decamethylcyclopentasiloxane had volatilized from the skin surface . Less than 1.0% of the applied Octamethylcyclotetrasiloxane and only 0.2% of applied decamethylcyclopentasiloxane was absorbed, with approximately 60% of absorbed Octamethylcyclotetrasiloxane and 30% of absorbed decamethylcyclopentasiloxane reaching systemic compartments . The amount absorbed into the skin decreased with time, showing that residual Octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane diffused back to the skin surface and continued to evaporate . Overall, a low tendency to pass through the skin into systemic compartments was demonstrated for both Octamethylcyclotetrasiloxane (< or = 0.5% of applied dose) and decamethylcyclopentasiloxane (<0.1% of applied dose) .

Environmental Considerations

The Environment Agency is undertaking a voluntary test program to address some environmental concerns . Further studies for D4 currently being considered, or underway, include :

  • Evaluation of additional degradation pathways.
  • Degradation in sediment under aerobic and anaerobic conditions.
  • Further modeling of the environmental distribution and overall fate.
  • Sediment toxicity study with Lumbriculus spp.
  • In vivo metabolism and kinetics study with fish following oral exposure.
  • Bioaccumulation using physiologically based pharmacokinetic (PBPK) models of fish.
  • Bioaccumulation using extensions of the PBPK model for fish and mammals to other species.
  • Environmental monitoring (including air, sewage effluent, river water, sediment, and biota), such as a mussel-screening study, a river distribution and die-away study downstream from a known point source with site-specific monitoring, and a long-term monitoring programme that is likely to involve:
    • Time trends using freshwater and marine sediment cores from local, regional, and remote locations and from archived biota samples.
    • Spatial distributions using sediment and biota samples along transects of freshwaters from local, regional, and remote locations.
    • Marine samples (sediment and biota) from regional and remote locations.
    • Air samples from local, regional, and remote locations.
  • Development of analytical methodologies to support these studies .

Mechanism of Action

The mechanism of action of octamethylcyclotetrasilane involves its ability to form stable silicon-carbon bonds, which contribute to its chemical reactivity and versatility. The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used. For example, in oxidation reactions, this compound can form silanols and siloxanes through the cleavage of silicon-carbon bonds and the incorporation of oxygen atoms .

Comparison with Similar Compounds

Key Observations :

  • Halogenated cyclotetrasilanes (Si₄Cl₈, Si₄Br₈) exhibit rigid planar geometries due to steric and electronic effects, whereas methyl substituents in this compound allow conformational flexibility .
  • Octamethylcyclotetrasiloxane (D4), a siloxane analog, replaces Si-Si bonds with Si-O-Si linkages, resulting in greater thermal and chemical stability .

Reactivity

  • This compound : Undergoes ring-opening reactions with dichlorosilanes to form polysiloxanes with ligand-functionalized side chains . This reactivity is exploited in synthesizing advanced adhesives and polymers.
  • Halogenated Cyclotetrasilanes (Si₄Cl₈, Si₄Br₈) : Highly electrophilic due to electron-withdrawing halogens, making them reactive intermediates for synthesizing silicon-based materials .
  • D4 (Octamethylcyclotetrasiloxane) : Resistant to hydrolysis and oxidation, enabling use in cosmetics, lubricants, and industrial fluids .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing octamethylcyclotetrasiloxane (D4) in laboratory settings?

  • Answer : D4 is typically synthesized via hydrolysis of dichlorodimethylsilane, followed by cyclization under controlled conditions. Purification often involves fractional distillation. Characterization requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and purity, nuclear magnetic resonance (NMR) for structural elucidation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups . Experimental protocols must detail reagent stoichiometry, solvent selection, and reaction kinetics to ensure reproducibility .

Q. How can researchers ensure the reproducibility of D4’s physical-chemical property measurements (e.g., vapor pressure, log Kow)?

  • Answer : Reproducibility demands adherence to standardized protocols (e.g., OECD guidelines). For vapor pressure, use static or dynamic methods with temperature-controlled chambers. For log Kow (octanol-water partition coefficient), employ the shake-flask method paired with HPLC analysis. Cross-validate results using peer-reviewed databases (e.g., EPA’s CompTox) and report environmental conditions (e.g., temperature, humidity) to contextualize data .

Q. What are the best practices for conducting a systematic literature review on D4’s environmental occurrence?

  • Answer : Use keyword combinations (e.g., "D4 environmental fate," "octamethylcyclotetrasiloxane degradation") in databases like PubMed, Web of Science, and EPA’s TSCA submissions. Prioritize peer-reviewed studies and gray literature (e.g., technical reports, dissertations) . Apply inclusion/exclusion criteria (e.g., publication date ≥2000, relevance to aquatic systems) and document search strings for transparency. Tools like PRISMA flowcharts can visualize screening processes .

Advanced Research Questions

Q. How can contradictions in reported environmental half-lives of D4 across studies be resolved?

  • Answer : Analyze variability in experimental conditions (e.g., pH, microbial activity, temperature) and methodologies (e.g., lab vs. field studies). Use reliability scoring frameworks (e.g., EPA’s data evaluation criteria) to weight studies based on representativeness, transparency, and statistical rigor . Meta-analyses should integrate kinetic models (e.g., first-order decay) to identify outliers and reconcile discrepancies .

Q. What experimental designs are recommended for assessing D4’s interactions with co-occurring environmental contaminants?

  • Answer : Employ full-factorial designs to test synergistic/antagonistic effects. For example, combine D4 with polycyclic aromatic hydrocarbons (PAHs) in microcosm studies, monitoring degradation rates via GC-MS. Include controls for abiotic degradation and use multivariate statistics (e.g., PCA) to isolate interaction effects .

Q. How can computational models predict D4’s bioaccumulation potential in aquatic ecosystems?

  • Answer : Apply quantitative structure-activity relationship (QSAR) models parameterized with D4’s log Kow, molecular volume, and solubility data. Validate predictions against in vivo bioaccumulation studies (e.g., fish uptake assays) and refine models using Bayesian calibration to account for uncertainty .

Q. What mechanistic insights exist regarding D4’s endocrine-disrupting effects in model organisms?

  • Answer : In vitro assays (e.g., ER-CALUX) can identify estrogenic activity. Combine with transcriptomic profiling (RNA-seq) to map signaling pathways (e.g., vitellogenin induction in fish). Dose-response studies must include negative controls and reference compounds (e.g., 17β-estradiol) to benchmark effects .

Q. How should regulatory risk assessment frameworks (e.g., TSCA) inform D4 research priorities?

  • Answer : Align experimental endpoints with EPA’s risk evaluation templates (Table 14), focusing on exposure scenarios (occupational vs. environmental), hazard thresholds, and uncertainty factors. Prioritize data gaps identified in regulatory dossiers, such as long-term ecotoxicological impacts .

Methodological Guidelines

  • Data Contradiction Analysis : Use triangulation (e.g., experimental, computational, and epidemiological data) to validate findings. Apply reliability scores to rank evidence quality .
  • Literature Synthesis : Reference IUPAC nomenclature and CAS registry numbers to avoid ambiguity. Use citation managers (e.g., EndNote) to track sources and ensure ACS-style formatting .
  • Regulatory Compliance : Document material safety data sheets (MSDS) for handling protocols, including ventilation requirements and waste disposal .

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